N-(2-methylbenzyl)-6-quinoxalinecarboxamide selectively inhibits IRAK1, a key mediator in the TLR-ILR1 signaling pathway. [] This pathway is frequently upregulated in cisplatin-resistant ovarian cancer cells and cancer stem cells. [] By inhibiting IRAK1, TCS2210 disrupts the pathway, leading to:
CAS No.: 80442-78-0
CAS No.: 3442-58-8
CAS No.: 139220-18-1
CAS No.: 16518-26-6
CAS No.: 10296-29-4
CAS No.: 1375799-59-9